molecular formula C13H12F3NO3S2 B2751113 N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide CAS No. 1105222-09-0

N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide

Cat. No.: B2751113
CAS No.: 1105222-09-0
M. Wt: 351.36
InChI Key: ZRRCPUAIUOWOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a trifluoromethyl group, a phenoxy group, and a thiophene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form 2-(3-(trifluoromethyl)phenoxy)ethyl intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

  • Sulfonamide Formation: : The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. This step typically requires a solvent like dichloromethane (DCM) and is conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and yields.

    Catalysis: Employing catalysts to lower activation energy and improve selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonamide group can be reduced under specific conditions using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzene sulfonamide
  • N-(2-(3-(trifluoromethyl)phenoxy)ethyl)furan-2-sulfonamide
  • N-(2-(3-(trifluoromethyl)phenoxy)ethyl)pyridine-2-sulfonamide

Uniqueness

Compared to similar compounds, N-(2-(3-(trifluoromethyl)phenoxy)ethyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles, making it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)phenoxy]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3S2/c14-13(15,16)10-3-1-4-11(9-10)20-7-6-17-22(18,19)12-5-2-8-21-12/h1-5,8-9,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRCPUAIUOWOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.